5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Brand Name:
Vulcanchem
CAS No.:
128446-33-3
VCID:
VC0237791
InChI:
InChI=1S/C54H96O36/c1-19(55)7-73-13-25-43-31(61)37(67)49(79-25)86-44-26(14-74-8-20(2)56)81-51(39(69)33(44)63)88-46-28(16-76-10-22(4)58)83-53(41(71)35(46)65)90-48-30(18-78-12-24(6)60)84-54(42(72)36(48)66)89-47-29(17-77-11-23(5)59)82-52(40(70)34(47)64)87-45-27(15-75-9-21(3)57)80-50(85-43)38(68)32(45)62/h19-72H,7-18H2,1-6H3
SMILES:
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Molecular Formula:
C90H111N21O24
Molecular Weight:
1321.3 g/mol
5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
CAS No.: 128446-33-3
Main Products
VCID: VC0237791
Molecular Formula: C90H111N21O24
Molecular Weight: 1321.3 g/mol
CAS No. | 128446-33-3 |
---|---|
Product Name | 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Molecular Formula | C90H111N21O24 |
Molecular Weight | 1321.3 g/mol |
IUPAC Name | 5,10,15,20,25,30-hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Standard InChI | InChI=1S/C54H96O36/c1-19(55)7-73-13-25-43-31(61)37(67)49(79-25)86-44-26(14-74-8-20(2)56)81-51(39(69)33(44)63)88-46-28(16-76-10-22(4)58)83-53(41(71)35(46)65)90-48-30(18-78-12-24(6)60)84-54(42(72)36(48)66)89-47-29(17-77-11-23(5)59)82-52(40(70)34(47)64)87-45-27(15-75-9-21(3)57)80-50(85-43)38(68)32(45)62/h19-72H,7-18H2,1-6H3 |
Standard InChIKey | PMPYGZCSMCXHTA-UHFFFAOYSA-N |
SMILES | CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O |
Canonical SMILES | CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O |
PubChem Compound | 5222467 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume